molecular formula C23H23N3O4 B448979 ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE

ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE

Cat. No.: B448979
M. Wt: 405.4g/mol
InChI Key: TXJVAYZQBPOWLH-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.4 g/mol This compound is characterized by its unique structure, which includes a furan ring, a benzoate ester, and a toluidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Preparation of 4-toluidinoacetyl chloride: This is achieved by reacting 4-toluidine with acetyl chloride in the presence of a base such as pyridine.

    Formation of carbohydrazonoyl intermediate: The 4-toluidinoacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.

    Cyclization to form the furan ring: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the furan ring.

    Esterification: Finally, the compound is esterified with ethyl benzoate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-{5-[2-(4-aminophenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound has a similar structure but with an amino group instead of a toluidino group.

    Ethyl 4-{5-[2-(4-methylphenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound features a methyl group instead of a toluidino group.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H23N3O4/c1-3-29-23(28)18-8-6-17(7-9-18)21-13-12-20(30-21)14-25-26-22(27)15-24-19-10-4-16(2)5-11-19/h4-14,24H,3,15H2,1-2H3,(H,26,27)/b25-14-

InChI Key

TXJVAYZQBPOWLH-QFEZKATASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)CNC3=CC=C(C=C3)C

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C

Origin of Product

United States

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